molecular formula C22H18F3N3O3S B2701504 N-苄基-4-[1,1-二氧化-6-(三氟甲基)-3,4-二氢-2H-1,2,4-苯并噻二氮-3-基]苯甲酰胺 CAS No. 1115387-19-3

N-苄基-4-[1,1-二氧化-6-(三氟甲基)-3,4-二氢-2H-1,2,4-苯并噻二氮-3-基]苯甲酰胺

货号 B2701504
CAS 编号: 1115387-19-3
分子量: 461.46
InChI 键: BPLBCKQGOHJYQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide is a useful research compound. Its molecular formula is C22H18F3N3O3S and its molecular weight is 461.46. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗心律失常潜力

研究表明,含三氟乙氧基环取代基的苯甲酰胺(包括与 N-苄基-4-[1,1-二氧代-6-(三氟甲基)-3,4-二氢-2H-1,2,4-苯并噻二嗪-3-基]苯甲酰胺在结构上相关的化合物)在动物模型中显示出有希望的口服抗心律失常活性。通过其杂环结构的变化,这些化合物表现出胺氮的碱性和杂环与酰胺氮之间的联系对抗心律失常疗效的显着影响。例如,相关化合物醋酸氟卡尼在临床前试验中表现出广泛的抗心律失常特性(Banitt、Bronn、Coyne 和 Schmid,1977)。

抗氧化研究

一项关于 N-取代苄基/苯基衍生物(包括 N-苄基-4-[1,1-二氧代-6-(三氟甲基)-3,4-二氢-2H-1,2,4-苯并噻二嗪-3-基]苯甲酰胺的核心结构)的研究揭示了中等至显着的自由基清除活性。这些发现表明这些化合物在开发抗氧化疗法中的潜力(Ahmad、Siddiqui、Gardiner、Parvez 和 Aslam,2012)。

抗结核支架

与 N-苄基-4-[1,1-二氧代-6-(三氟甲基)-3,4-二氢-2H-1,2,4-苯并噻二嗪-3-基]苯甲酰胺相关的结构的新型衍生物的合成和评估已证明有希望的抗结核活性。当在体外对抗结核分枝杆菌进行测试时,这些化合物显示出显着的疗效,突出了它们作为开发新型抗结核剂的支架的潜力(Nimbalkar、Seijas、Borkute、Damale、Sangshetti、Sarkar 和 Nikalje,2018)。

抗菌和抗真菌活性

已合成并评估了类似于 N-苄基-4-[1,1-二氧代-6-(三氟甲基)-3,4-二氢-2H-1,2,4-苯并噻二嗪-3-基]苯甲酰胺的衍生物的抗菌和抗真菌活性。合成的化合物对枯草芽孢杆菌等细菌菌株表现出显着的活性,表明它们作为开发新型抗菌剂的模板的潜力(Zia-ur-Rehman、Choudary、Ahmad 和 Siddiqui,2006)。

作用机制

Target of Action

The primary targets of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide are KATP channels, particularly those present in the pancreatic endocrine tissue and vascular smooth muscle tissue . These channels play a crucial role in regulating insulin release and vascular tone, respectively .

Mode of Action

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide acts as an activator of KATP channels . It binds to these channels, leading to their opening. This action results in the efflux of potassium ions, which hyperpolarizes the cell membrane and inhibits the release of insulin from pancreatic beta cells .

Biochemical Pathways

The activation of KATP channels by N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide affects several biochemical pathways. The hyperpolarization of the cell membrane inhibits the opening of voltage-gated calcium channels, reducing calcium influx. This decrease in intracellular calcium levels inhibits the exocytosis of insulin granules, thereby reducing insulin release .

Pharmacokinetics

The compound’s trifluoromethyl group may enhance its metabolic stability, while its benzamide moiety may facilitate its absorption and distribution .

Result of Action

The primary molecular effect of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide is the reduction of insulin release from pancreatic beta cells . This effect can influence glucose homeostasis and may have implications for the treatment of conditions such as diabetes .

Action Environment

The action, efficacy, and stability of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide can be influenced by various environmental factors. For instance, changes in pH or temperature could affect the compound’s stability or its binding to KATP channels. Additionally, the presence of other substances, such as drugs or endogenous compounds, could potentially interfere with its action .

属性

IUPAC Name

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)17-10-11-19-18(12-17)27-20(28-32(19,30)31)15-6-8-16(9-7-15)21(29)26-13-14-4-2-1-3-5-14/h1-12,20,27-28H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBCKQGOHJYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。